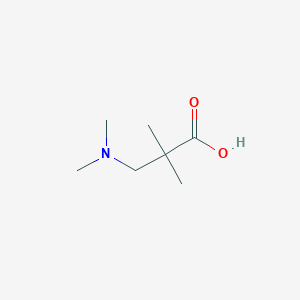

3-(Dimethylamino)-2,2-dimethylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,6(9)10)5-8(3)4/h5H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFRUSQUOVBPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 3-(Dimethylamino)-2,2-dimethylpropanoic acid

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's ionization state at various physiological pH levels. This guide provides a comprehensive technical overview of the pKa values and ionization behavior of 3-(Dimethylamino)-2,2-dimethylpropanoic acid, a non-proteinogenic amino acid analog. Its unique structural features, including a tertiary amine and a sterically hindered carboxylic acid, present an interesting case study for understanding the interplay of electronic and steric effects on ionization.

This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework for predicting the ionization of this molecule and detailed, field-proven experimental protocols for its empirical determination. A thorough grasp of the principles and methodologies outlined herein will empower scientists to make more informed decisions in lead optimization, formulation development, and the design of novel therapeutics with improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3]

Theoretical Framework: Predicting the Ionization of this compound

The ionization of this compound is characterized by the presence of two ionizable functional groups: a carboxylic acid and a tertiary amine. This dual functionality allows the molecule to exist in different ionic forms depending on the pH of its environment. Like proteinogenic amino acids, it can exist as a zwitterion, a molecule with both a positive and a negative charge, resulting in a net neutral charge.[4][5][6][7][8]

The Zwitterionic Nature and pH-Dependent Equilibria

At physiological pH, and over a specific pH range, the carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻), while the tertiary amino group is protonated to form a quaternary ammonium cation (-N(CH₃)₂H⁺). This zwitterionic form is electrically neutral overall.[4][6][9] The equilibrium between the different ionization states is governed by two distinct pKa values: pKa₁ for the carboxylic acid and pKa₂ for the conjugate acid of the tertiary amine.

The ionization equilibria can be represented as follows:

-

In strongly acidic conditions (pH < pKa₁): Both the carboxylic acid and the amino group are protonated, resulting in a net positive charge.

-

In moderately acidic to neutral conditions (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated, and the amino group is protonated, leading to the zwitterionic form with a net charge of zero.

-

In strongly basic conditions (pH > pKa₂): Both the carboxylic acid and the amino group are deprotonated, resulting in a net negative charge.

The following diagram illustrates the pH-dependent ionization states of this compound.

Caption: pH-dependent ionization states of this compound.

Estimation of pKa Values

While the precise pKa values must be determined experimentally, we can estimate them based on the pKa of structurally similar compounds.

-

pKa₁ (Carboxylic Acid): The pKa of a typical carboxylic acid is around 4-5. For instance, pivalic acid (2,2-dimethylpropanoic acid), which shares the sterically hindering gem-dimethyl group adjacent to the carboxyl group, has a pKa of approximately 5.01.[10][11] The presence of the positively charged dimethylammonium group at the 3-position will exert an electron-withdrawing inductive effect, which is expected to stabilize the carboxylate anion and thus lower the pKa of the carboxylic acid group compared to pivalic acid. Therefore, a pKa₁ value in the range of 3.5 to 4.5 is a reasonable estimate.

-

pKa₂ (Tertiary Amine): The pKa of the conjugate acid of a typical tertiary amine is around 9-10. For example, the pKa of N,N-dimethylglycine is reported to be around 9.89.[12][13] The alkyl groups attached to the nitrogen in this compound are electron-donating, which generally increases the basicity (and thus the pKa of the conjugate acid). The elongation of the alkyl chain can also lead to a slight increase in pKa.[14] Therefore, a pKa₂ value in the range of 9.5 to 10.5 is anticipated.

The Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the molecule has a net charge of zero. For a molecule with two pKa values like this, the pI can be calculated by averaging the two pKa values.[15][16]

pI = (pKa₁ + pKa₂) / 2

Using our estimated pKa ranges, the pI for this compound is expected to be in the range of 6.5 to 7.5 .

Experimental Determination of pKa Values

While theoretical estimations provide a valuable starting point, precise pKa values must be determined through rigorous experimental methods. Potentiometric titration is a widely used and accurate method for this purpose.[17]

Potentiometric Titration: A Detailed Protocol

Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa values are determined from the resulting titration curve.

Instrumentation and Reagents:

-

High-precision pH meter with a combination glass electrode

-

Automated titrator or a calibrated burette

-

Stir plate and stir bar

-

Jacketed titration vessel connected to a water bath for temperature control (e.g., 25 °C)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

High-purity this compound

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Potassium chloride (KCl) for maintaining constant ionic strength

Experimental Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

-

Analyte Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength. A typical analyte concentration is 10 mM.

-

Inert Atmosphere: Place the analyte solution in the jacketed titration vessel and purge with nitrogen for at least 15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of the basic functional group. Maintain a gentle stream of nitrogen over the solution throughout the titration.

-

Titration with Acid: Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added. Continue the titration until the pH is below the expected pKa₁ (e.g., pH ~2).

-

Titration with Base: Following the acid titration, titrate the same solution with standardized 0.1 M NaOH. Again, add the titrant in small increments, recording the pH and volume at each step. Continue the titration until the pH is above the expected pKa₂ (e.g., pH ~12).

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two buffer regions and two equivalence points. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be accurately determined by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV) or the zero crossings of the second derivative (Δ²pH/ΔV²).

Alternative Methodologies

While potentiometric titration is a robust method, other techniques can be employed, particularly for high-throughput screening or when only small amounts of the compound are available.

-

UV-Vis Spectrophotometry: This method is suitable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes with ionization.[18][19] A series of solutions at different known pH values are prepared, and their absorbance spectra are measured. The pKa is then determined by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.[20]

-

Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio.[15][21][22] By measuring the mobility of the compound in a series of buffers with different pH values, a plot of mobility versus pH can be generated. The inflection point of this sigmoidal curve corresponds to the pKa.[21]

Data Analysis and Interpretation

A successful potentiometric titration of this compound will yield a biphasic titration curve. From this curve, the pKa values can be determined.

Hypothetical Data Summary:

| Parameter | Estimated Value |

| pKa₁ (Carboxylic Acid) | 4.1 |

| pKa₂ (Tertiary Amine) | 10.2 |

| Isoelectric Point (pI) | 7.15 |

Interpretation of pKa Values:

-

pKa₁ = 4.1: At a pH below 4.1, the carboxylic acid group is predominantly in its protonated, neutral form (-COOH). Above pH 4.1, it is mostly in its deprotonated, anionic form (-COO⁻).

-

pKa₂ = 10.2: At a pH below 10.2, the tertiary amino group is predominantly in its protonated, cationic form (-N(CH₃)₂H⁺). Above pH 10.2, it is mostly in its deprotonated, neutral form (-N(CH₃)₂).

Significance of the Isoelectric Point (pI = 7.15):

The pI is the pH at which the molecule has no net electrical charge. At this pH, the positive charge on the protonated amine is balanced by the negative charge on the deprotonated carboxyl group. Solubility is often at a minimum at the pI because the zwitterionic form can have strong intermolecular interactions.[23]

Applications in Drug Development

The pKa values of this compound are crucial for predicting its behavior in biological systems and for guiding formulation strategies.[1][2][3][22][24]

-

Absorption and Permeability: According to the pH-partition hypothesis, the un-ionized form of a drug is more lipid-soluble and therefore more readily absorbed across biological membranes.[18][19][20][21][25]

-

In the acidic environment of the stomach (pH 1-3), the molecule will be predominantly cationic, which would limit its absorption.

-

In the small intestine (pH 6-7.5), the molecule will be largely in its zwitterionic form. While the net charge is zero, the presence of localized charges may still hinder passive diffusion across lipid membranes.

-

-

Solubility and Formulation: The ionization state significantly impacts aqueous solubility. The charged forms (cationic and anionic) are generally more water-soluble than the neutral zwitterionic form.[2][26][27][28] Knowledge of the pKa values is essential for developing formulations (e.g., selecting appropriate buffers and salt forms) that ensure adequate solubility and stability.[2][22]

-

Drug-Target Interactions: The charge state of a molecule can be critical for its binding to a biological target. If the binding site of a receptor or enzyme is hydrophobic, the neutral form of the drug may be preferred. Conversely, ionic interactions often play a key role in drug-receptor binding.

Conclusion

This in-depth technical guide has provided a comprehensive analysis of the pKa values and ionization behavior of this compound. By combining theoretical predictions with detailed experimental protocols, researchers and drug development professionals can gain a thorough understanding of this molecule's physicochemical properties. The principles and methodologies discussed herein are fundamental to the rational design of new chemical entities and the successful development of effective and safe pharmaceutical products. An accurate determination of the pKa values for this and other novel compounds is an indispensable step in the journey from discovery to clinical application.

References

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. [Link]

-

Scribd. PH Partition Hypothesis. [Link]

-

The pH-partition hypothesis. (n.d.). [Link]

-

Industrial Pharmacist. (2024, November 10). Role of Dissolution Constant and pKa in Formulation Development. [Link]

-

Taylor & Francis. PH partition – Knowledge and References. [Link]

-

Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 37(4), 889-901. [Link]

-

Wikipedia. pH partition theory. [Link]

-

The Merck Index Online. Pivalic Acid. [Link]

-

Slideshare. pH partition theory of drug absorption. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 2(1), 1-11. [Link]

-

BioTech Times. (2025, August 21). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. [Link]

-

University of Paderborn. Pivalic Acid. [Link]

-

Manallack, D. T., & Prankerd, R. J. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Leah4sci. (2016, April 7). Isoelectric Point of Amino Acids with MCAT Shortcut [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2025, April 30). 12.2: Amino Acids and Isoelectric Points. [Link]

-

Fuguet, E., Ràfols, C., Bosch, E., & Abraham, M. H. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 45455–45463. [Link]

-

Al Khzem, A. H., & Alturki, M. (2025). The elongation of the alkyl chain leads to increased pKa values of amines, on another hand, steric and resonance effects may reduce the pKa values of amino groups in H2O. ResearchGate. [Link]

-

Chemaxon. (n.d.). How do predicted pKa and solubility values compare to reality?. [Link]

-

Garcia-Moreno, B., Dwyer, J. J., & Gittis, A. G. (2000). The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors. Biophysical Chemistry, 86(2-3), 223–236. [Link]

-

ResearchGate. (2025, December 23). pKa values in solubility determination using the Henderson-Hasselbalch equation. [Link]

-

Chen, J., & Chen, J. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A, 112(4), 879–886. [Link]

-

FooDB. (2011, September 21). Showing Compound Dimethylglycine (FDB021893). [Link]

-

Chemaxon Docs. Theory of aqueous solubility prediction. [Link]

-

Chemistry Stack Exchange. (2025, January 12). Why do alkyl and aryl ammonium ions exhibit opposite acidity trends with increasing alkyl substitution?. [Link]

-

American Chemical Society. (2026, January 12). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. [Link]

-

National Center for Biotechnology Information. Pivalic acid. [Link]

-

ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in Fig. 2, using di- and tri-ethylamine as a reference, respectively In the case or piperazine and DABCO the pKa value corresponds to the singly protonated species. [Link]

-

Wikipedia. Amine. [Link]

-

Wikipedia. Amino acid. [Link]

-

Washington University in St. Louis. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. [Link]

-

Semantic Scholar. (1998, July 29). PREDICTION OF THE PKA OF CARBOXYLIC ACIDS USING THE AB INITIO CONTINUUM-SOLVATION MODEL PCM-UAHF. [Link]

-

PubMed Central. (2016, June 9). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. [Link]

-

Wikipedia. Zwitterion. [Link]

-

Chemistry Steps. The pKa in Organic Chemistry. [Link]

-

University of Babylon. Optical properties of amino acids: What are zwitterions?. [Link]

-

Chemistry LibreTexts. (2021, May 11). 4.2: Reactions of Amino Acids. [Link]

-

Quora. (2021, November 7). What is a zwitterion in relation to amino acids?. [Link]

-

Master Organic Chemistry. (2010, September 29). How To Use a pKa Table. [Link]

-

Reddit. (2025, August 9). determining pKa values of functional groups??. [Link]

-

ResearchGate. (2014, September 8). Why is pKa of carboxyl group lower in amino acids than in acetic acid?. [Link]

-

Wikipedia. Dimethylglycine. [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zwitterion - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. quora.com [quora.com]

- 9. Amino acid - Wikipedia [en.wikipedia.org]

- 10. Pivalic Acid [drugfuture.com]

- 11. Pivalic acid CAS#: 75-98-9 [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. N,N-Dimethylglycine | 1118-68-9 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 17. carla-hd.de [carla-hd.de]

- 18. 9afi.com [9afi.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. pH partition theory - Wikipedia [en.wikipedia.org]

- 21. scribd.com [scribd.com]

- 22. industrialpharmacist.com [industrialpharmacist.com]

- 23. Theory of aqueous solubility prediction - Documentation [docs.chemaxon.com:443]

- 24. ijirss.com [ijirss.com]

- 25. pH partition theory of drug absorption | PPTX [slideshare.net]

- 26. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

The Strategic Integration of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Pharmaceutical Chemistry

In the intricate landscape of drug design and development, the identification and utilization of novel building blocks that confer advantageous physicochemical and pharmacological properties is paramount. Among these, 3-(Dimethylamino)-2,2-dimethylpropanoic acid has emerged as a compelling scaffold, offering a unique combination of structural features that address key challenges in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of this versatile building block, from its synthesis to its strategic application in the construction of sophisticated pharmaceutical agents. We will delve into the nuanced chemical properties, field-proven synthetic protocols, and the profound impact of its distinct structural motifs—the tertiary amine and the gem-dimethyl group—on the biological activity and pharmacokinetic profiles of drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their quest for innovative therapeutics. The dimethylamine (DMA) pharmacophore is a recurring motif in a multitude of FDA-approved drugs, highlighting its significance in establishing favorable drug-target interactions and pharmacokinetic properties[1].

Physicochemical Properties and Strategic Advantages

The unique arrangement of functional groups in this compound imparts a specific set of physicochemical characteristics that are highly desirable in drug candidates.

| Property | Value/Characteristic | Significance in Drug Design |

| Molecular Formula | C7H15NO2 | Provides a compact and efficient scaffold. |

| Molecular Weight | 145.20 g/mol | Contributes minimally to the overall molecular weight of the final drug molecule. |

| pKa (predicted) | ~3.7-4.2 (carboxylic acid), ~9.5-10.0 (tertiary amine) | The presence of both acidic and basic centers allows for modulation of solubility and salt formation to optimize bioavailability. |

| LogP (predicted) | ~0.5-1.0 | A balanced lipophilicity that can be fine-tuned in the final molecule. |

| Key Structural Features | Tertiary amine, gem-dimethyl group, carboxylic acid | Each feature plays a critical role in target binding, metabolic stability, and pharmacokinetic profile. |

The strategic incorporation of this building block is underpinned by the synergistic effects of its constituent parts:

-

The Dimethylamine Moiety: The tertiary amine serves as a crucial pharmacophore in a vast array of therapeutic agents, including antihistamines, antimicrobials, and analgesics[1]. Its basicity allows for the formation of salts, enhancing solubility and facilitating formulation. Furthermore, the dimethylamino group can participate in key hydrogen bonding or ionic interactions within the target protein's binding pocket.

-

The Gem-Dimethyl Group (Thorpe-Ingold Effect): The presence of two methyl groups on the alpha-carbon to the carboxylic acid is a deliberate design element that offers several profound advantages. This structural feature, often referred to as the Thorpe-Inold or gem-dimethyl effect, can significantly influence the molecule's conformation and reactivity. By restricting bond rotation, the gem-dimethyl group can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity. This conformational constraint can also shield adjacent functional groups from metabolic degradation, thereby improving the drug's half-life.

-

The Carboxylic Acid Functionality: The carboxylic acid group provides a handle for forming various derivatives such as esters and amides, allowing for the exploration of prodrug strategies and the fine-tuning of pharmacokinetic properties. It also serves as a key interaction point with biological targets, often forming strong ionic or hydrogen bonds.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of the aldehyde precursor followed by its oxidation.

Step 1: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal

A robust and industrially scalable method for the preparation of 3-dimethylamino-2,2-dimethylpropanal involves the Mannich-type condensation of isobutyraldehyde, dimethylamine, and formaldehyde. A patented process highlights the importance of pH control to optimize yield and minimize side reactions[2][3].

Experimental Protocol:

-

To a pressure-rated reactor, charge isobutyraldehyde (1.0 equivalent), an aqueous solution of formaldehyde (1.0-1.2 equivalents), and an aqueous solution of dimethylamine (1.0-1.2 equivalents).

-

Adjust the pH of the reaction mixture to between 9 and 11 using a suitable base (e.g., sodium hydroxide).

-

Heat the mixture to 80-120 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 3-(dimethylamino)-2,2-dimethylpropanal, can be isolated by extraction with a suitable organic solvent (e.g., toluene or methyl tert-butyl ether) followed by distillation under reduced pressure.

Caption: Synthesis of the aldehyde precursor via a Mannich reaction.

Step 2: Oxidation to this compound

The oxidation of the synthesized 3-(dimethylamino)-2,2-dimethylpropanal to the corresponding carboxylic acid is a critical step. Several mild and efficient oxidation methods are available for this transformation, minimizing the risk of side reactions involving the tertiary amine. The use of potassium permanganate (KMnO4) in a buffered aqueous solution is a well-established and reliable method.

Experimental Protocol:

-

Dissolve 3-(dimethylamino)-2,2-dimethylpropanal (1.0 equivalent) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Prepare a solution of potassium permanganate (KMnO4) (approximately 2.0-2.5 equivalents) in water.

-

Cool the aldehyde solution to 0-5 °C in an ice bath.

-

Slowly add the KMnO4 solution to the aldehyde solution while maintaining the temperature below 10 °C and ensuring vigorous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) or by column chromatography on silica gel.

Caption: Oxidation of the aldehyde to the final carboxylic acid.

Application in Pharmaceutical Research: A Case Study

The utility of this compound as a pharmaceutical building block is exemplified in the development of potent and selective inhibitors of cytochrome P450 enzymes. For instance, researchers have successfully incorporated this scaffold into a series of potent and selective inhibitors of CYP26, an enzyme responsible for the metabolism of retinoic acid. The resulting compound, 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid, demonstrated significant in vivo efficacy as a retinoic acid metabolic blocking agent.

The inclusion of the this compound moiety in this molecule is strategic. The carboxylic acid likely serves as a key anchoring point within the enzyme's active site, while the gem-dimethyl group contributes to a favorable binding conformation and enhanced metabolic stability. The dimethylamino group can contribute to the overall solubility and pharmacokinetic profile of the compound.

Characterization and Quality Control

The identity and purity of this compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure. The 1H NMR spectrum is expected to show characteristic signals for the dimethylamino protons, the methylene protons adjacent to the amine, and the singlets for the gem-dimethyl groups and the carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-N stretching vibrations.

-

Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

Conclusion: A Building Block of Strategic Importance

This compound represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a basic dimethylamino group, a sterically demanding gem-dimethyl moiety, and a versatile carboxylic acid handle provides medicinal chemists with a powerful tool to address key challenges in optimizing drug candidates. The strategic incorporation of this scaffold can lead to compounds with enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. As the demand for innovative therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the successful development of the next generation of medicines.

References

-

Process for preparing 3-dimethylamino-2,2-dimethylpropanal. Justia Patents. (1981). [Link]

- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.

-

Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. (2023). [Link]

-

A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PMC. (2014). [Link]

-

Category:Dimethylamino compounds. Wikipedia. [Link]

-

Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University. [Link]

-

Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. (2024). [Link]

-

3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828. PubChem. [Link]

-

3-Amino-2,2-dimethylpropanoic acid | CAS#:19036-43-2. Chemsrc. (2025). [Link]

-

Decarboxylative Oxygenation of Carboxylic Acids with O2 via a Non-Heme Manganese Catalyst. The University of Liverpool Repository. [Link]

-

Supplementary Information. The Royal Society of Chemistry. (2014). [Link]

-

The oxidation of amino alcohols. ThinkIR: The University of Louisville's Institutional Repository. [Link]

-

NMR Investigation of the Interaction of Three Non-Steroidal Anti-Inflammatory Drugs with Human Serum Albumin. MDPI. (2022). [Link]

-

3-(dimethylamino)-2-methylpropanoic acid hydrochloride (C6H13NO2). PubChemLite. [Link]

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. patents.justia.com [patents.justia.com]

- 3. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Stability of Sterically Hindered β-Amino Acids

Introduction: The Dual Advantage of Structure and Stability

In the landscape of modern drug development, peptidomimetics represent a frontier of innovation, offering the specificity of peptides while overcoming their inherent limitations. Among these, molecules incorporating β-amino acids have garnered significant attention. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that imparts profound structural and functional consequences. This expanded backbone introduces unique conformational possibilities and, most critically, confers remarkable resistance to enzymatic degradation by proteases.[1]

This guide focuses on a specific, highly valuable subset: sterically hindered β-amino acids. These are β-amino acids featuring bulky or complex side chains that impose significant spatial constraints. This steric hindrance not only influences the peptide's three-dimensional structure, which is crucial for target binding, but also plays a pivotal role in its chemical stability. While resistance to enzymatic breakdown is a well-established advantage of β-peptides, their intrinsic chemical stability—the susceptibility to degradation through non-enzymatic pathways like hydrolysis, oxidation, and photolysis—is a more complex and critical parameter for drug formulation, storage, and shelf-life determination.[2][3]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond introductory concepts to provide a detailed examination of the factors governing the chemical stability of these unique building blocks. We will explore the primary degradation pathways, explain the causality behind experimental choices for stability assessment, and provide actionable protocols for conducting robust stability-indicating studies.

Section 1: Key Degradation Pathways and the Influence of Steric Hindrance

The chemical integrity of a peptide is constantly challenged by its environment. Degradation typically occurs through the formation or breakage of covalent bonds, leading to impurities that can compromise efficacy and safety.[4] For peptides incorporating sterically hindered β-amino acids, the unique architecture modifies the rates and outcomes of these reactions.

Hydrolysis: Cleavage of the Peptide Backbone

Hydrolysis, the cleavage of the amide bond by water, is a primary degradation pathway for all peptides.[4][5] This reaction is catalyzed by extremes in pH (acidic or basic conditions).

-

Mechanism: Under acidic conditions, the carbonyl oxygen of the amide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.

-

Impact of β-Amino Acid Structure: The lengthened backbone of a β-amino acid residue can alter the electronics of the adjacent peptide bonds. Furthermore, studies suggest that the 6-membered hydrogen-bond pseudo-ring structure in β-amino acid active esters confers higher stability against hydrolysis compared to the 5-membered ring in α-amino acids.[6]

-

Role of Steric Hindrance: Bulky side chains can physically shield the electrophilic carbonyl carbon from the incoming nucleophile (water or hydroxide ion), thereby reducing the rate of hydrolysis.[6][7][8] This steric protection is a significant contributor to the overall stability of peptides containing these residues. However, extreme steric strain can sometimes weaken the amide bond by hindering the delocalization of the nitrogen lone pair into the carbonyl group, potentially creating an opposing effect, though shielding is generally the dominant factor.[9]

Oxidation: Vulnerability of Specific Residues

Oxidation is a common degradation route, particularly for residues like methionine, cysteine, tryptophan, and histidine.[5][10][11] The reaction is often mediated by atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS) like hydrogen peroxide.[5][12]

-

Mechanism: For methionine, oxidation typically converts the thioether side chain into methionine sulfoxide and, subsequently, methionine sulfone. For cysteine, it can lead to the formation of disulfide bonds or higher oxidation states.[10]

-

Role of Steric Hindrance: A bulky group adjacent to a susceptible residue can limit the access of oxidizing agents, thereby slowing the degradation rate. For instance, a large, non-reactive side chain next to a methionine residue may partially protect it from oxidation. Conversely, the conformational constraints imposed by steric hindrance might also expose a susceptible residue that would otherwise be buried in the peptide's core, making it more vulnerable.

Deamidation and Isomerization

Deamidation is the hydrolysis of the side-chain amide of asparagine (Asn) or glutamine (Gln) residues, forming aspartic acid or glutamic acid, respectively. This process proceeds through a cyclic succinimide intermediate, which can also lead to isomerization, converting the L-aspartyl residue into a D-aspartyl, L-isoaspartyl, or D-isoaspartyl residue.[10][13]

-

Impact of Steric Hindrance: The rate of deamidation is highly dependent on the local peptide sequence and conformation. Bulky residues following an asparagine can sterically inhibit the formation of the required succinimide intermediate, dramatically decreasing the rate of both deamidation and isomerization.[8] This principle directly applies to peptides containing sterically hindered β-amino acids adjacent to Asn or Gln.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to degradation. Aromatic residues like tryptophan and tyrosine are primary chromophores that absorb UV light and can mediate the degradation of other parts of the molecule, such as disulfide bonds.[14][15]

-

Mechanism: Light absorption can generate excited states or free radicals that initiate cleavage of covalent bonds in the peptide backbone or side chains.[14]

-

Considerations: The impact of steric hindrance on photostability is less direct. It primarily influences the peptide's conformation, which in turn dictates the proximity of photosensitive residues to labile bonds. A forced degradation study including photostability testing is essential to characterize this behavior for any new molecule.[2][16]

Section 2: The Core of Stability Assessment: Forced Degradation Studies

To understand the intrinsic stability of a peptide containing sterically hindered β-amino acids, one cannot wait for degradation to occur under normal storage conditions. Forced degradation (or stress testing) is an indispensable tool that accelerates degradation to rapidly identify likely degradation products and establish degradation pathways.[3][17][18] This information is crucial for developing stability-indicating analytical methods, optimizing formulations, and meeting regulatory requirements.[13][19]

The goal is not to destroy the molecule, but to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[13][18] This level of degradation is sufficient to produce and detect degradation products without being so excessive that it leads to complex, secondary degradation pathways that would not be relevant under normal conditions.

Experimental Workflow for Forced Degradation

The following diagram and protocol outline a systematic approach to conducting a forced degradation study.

Caption: Workflow for Forced Degradation and Stability Analysis.

Detailed Experimental Protocol

This protocol serves as a validated, self-contained system. The inclusion of a time-zero control and the principle of mass balance (the sum of the parent peptide and all degradation products should account for nearly 100% of the initial amount) are critical for self-validation.

Objective: To identify the primary chemical degradation pathways for a novel peptide incorporating a sterically hindered β-amino acid.

Materials:

-

Peptide sample (lyophilized)

-

Water for Injection (WFI) or HPLC-grade water

-

Hydrochloric acid (HCl), 1.0 M solution

-

Sodium hydroxide (NaOH), 1.0 M solution

-

Hydrogen peroxide (H₂O₂), 30% solution

-

HPLC system with UV/DAD detector

-

LC-MS system for peak identification

-

pH meter, calibrated

-

Thermostatic oven

-

Photostability chamber compliant with ICH Q1B guidelines[15]

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of the peptide at a known concentration (e.g., 1.0 mg/mL) in WFI. This concentration should be suitable for the sensitivity of the analytical methods.

-

Causality: Using a single stock solution ensures consistency across all stress conditions. WFI is used to minimize contaminants.

-

-

Control Sample (Time Zero):

-

Immediately dilute an aliquot of the stock solution to the final analysis concentration and analyze via HPLC and LC-MS. This provides the baseline profile of the unstressed peptide.

-

-

Application of Stress Conditions:

-

For each condition below, place an aliquot of the stock solution in a suitable container (e.g., a sealed glass vial).

-

Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C). Causality: Base-catalyzed hydrolysis is often faster than acid-catalyzed, requiring milder temperature conditions to achieve the target 5-20% degradation.[5]

-

Oxidative Stress: Add H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature, protected from light.

-

Thermal Stress: Incubate the stock solution (at its initial pH) in a thermostatic oven at a high temperature (e.g., 80°C).

-

Photolytic Stress: Expose the stock solution to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15][16] A dark control should be run in parallel.

-

-

Time-Point Sampling:

-

Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, and 48 hours). The exact timing may need to be adjusted based on the peptide's lability.

-

-

Sample Quenching:

-

Immediately before analysis, quench the reactions to prevent further degradation.

-

For acid-stressed samples, neutralize with an equimolar amount of NaOH.

-

For base-stressed samples, neutralize with an equimolar amount of HCl.

-

Causality: Quenching is critical to ensure that the analytical result accurately reflects the degradation at that specific time point.

-

-

Analysis:

-

Analyze all samples (including controls and quenched time points) using a validated stability-indicating HPLC method. The method must be capable of resolving the parent peptide peak from all major degradation products.[13]

-

Subject the samples showing significant degradation to LC-MS analysis to determine the mass of the degradation products, which is the first step in structural elucidation.

-

Section 3: Analytical Techniques for Stability Profiling

A robust analytical strategy is paramount for a successful stability study. No single technique is sufficient; rather, an orthogonal approach using multiple methods is required to separate, quantify, and identify degradants.[20]

Primary Analytical Methods

| Technique | Primary Application in Stability Studies | Key Insights Provided |

| Reversed-Phase HPLC (RP-HPLC) | Separation and quantification of the parent peptide and its degradation products.[3] | Purity of the sample, percentage of degradation over time, mass balance calculation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products.[21][22] | Molecular weight of degradants, providing clues to the type of modification (e.g., +1 Da for deamidation, +16 Da for oxidation). |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of degradation products. | Fragmentation patterns that can pinpoint the exact site of modification on the peptide sequence. |

| Amino Acid Analysis (AAA) | Verifying the overall amino acid composition post-stress.[23] | Can detect racemization (conversion of L- to D-amino acids) if a chiral method is used. |

| Circular Dichroism (CD) Spectroscopy | Assessing changes in the peptide's secondary structure (conformation).[22] | Provides information on physical instability, such as unfolding, which may precede or accompany chemical degradation. |

Causality in Method Selection

-

Why RP-HPLC is the workhorse: RP-HPLC separates molecules based on hydrophobicity. Most common degradation pathways (e.g., hydrolysis, deamidation, oxidation) alter a peptide's polarity, making it easily separable from the parent compound. A photodiode array (DAD) detector is crucial as it can help in peak tracking and identification by comparing UV spectra.

-

The necessity of LC-MS: While HPLC can show that something has formed, it cannot identify what it is. LC-MS is the definitive tool for assigning molecular weights to the new peaks observed in the chromatogram, allowing for the formulation of hypotheses about the degradation pathway.[21] For example, observing a peak with a mass 18 Da lower than the parent peptide strongly suggests hydrolysis.

Section 4: Data Interpretation and Pathway Elucidation

The final step is to synthesize the data from all analytical techniques to build a coherent picture of the peptide's stability profile.

-

Calculate Percent Degradation: Using the peak areas from the HPLC analysis, calculate the decrease in the parent peptide and the corresponding increase in degradation products at each time point for each stress condition.

-

Perform Mass Balance: Sum the peak area of the parent and all degradation products. This sum should remain relatively constant across all time points. A significant drop in mass balance suggests the formation of products that are not being detected (e.g., insoluble aggregates or volatile fragments).

-

Identify Degradants: Use the molecular weight information from LC-MS to propose structures for the major degradation products.

-

Elucidate Pathways: Correlate the type of degradant with the stress condition that produced it.

-

Degradants formed under low/high pH suggest hydrolysis or deamidation .

-

Degradants formed in the presence of H₂O₂ indicate oxidation .

-

Degradants appearing only under light exposure are due to photodegradation .

-

This systematic approach allows for the construction of a degradation map, highlighting the vulnerabilities of the sterically hindered β-amino acid-containing peptide and informing strategies for its stabilization in a final drug product.

Illustrative Degradation Pathway: Hydrolysis

Caption: Amide bond hydrolysis of a β-amino acid residue.

Conclusion

Sterically hindered β-amino acids are powerful tools in drug design, offering a predefined pathway to enhanced enzymatic stability. However, their intrinsic chemical stability is not guaranteed and must be rigorously profiled. The bulk of the side chain, while often protective against hydrolysis, can introduce unique conformational strains and electronic effects that influence other degradation pathways.

A comprehensive stability assessment, centered on a well-designed forced degradation study, is not merely a regulatory hurdle but a fundamental scientific investigation. By systematically applying stress conditions and employing a suite of orthogonal analytical techniques, researchers can elucidate degradation pathways, identify critical quality attributes, and develop robust formulations. This knowledge ensures that the final therapeutic product is not only potent and specific but also safe and stable throughout its intended shelf life.

References

-

Gao, J., Chen, K., Liu, R., Song, Y., & Wang, L. (2022). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. PMC. Available at: [Link]

-

Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society. Available at: [Link]

-

Turi, G., Beke-Somfai, T., & Kappe, C. O. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. PMC. Available at: [Link]

-

Schöneich, C. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]

-

Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. ResearchGate. Available at: [Link]

-

AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Stability Testing. CD Formulation. Available at: [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]

-

KBN. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. KBN. Available at: [Link]

-

Das, S., et al. (2024). Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies. PNAS. Available at: [Link]

-

Faustino, I. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

-

Szabó, D., et al. (2020). Photochemical and Structural Studies on Cyclic Peptide Models. PMC. Available at: [Link]

-

Wat's, S., et al. (2017). Release of free amino acids upon oxidation of peptides and proteins by hydroxyl radicals. Springer Link. Available at: [Link]

-

Veeprho. (2020). Peptides and Probable Degradation Pathways. Veeprho. Available at: [Link]

-

EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMEA. Available at: [Link]

-

SGS. (n.d.). Photostability. SGS. Available at: [Link]

-

Ariyasu, T., Takano, Y., & Tanabe, K. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. Available at: [Link]

-

Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]

-

Yagami, T. (2017). Peptide Oxidation/Reduction Side Reactions. ResearchGate. Available at: [Link]

-

Metanotitia. (n.d.). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Metanotitia. Available at: [Link]

-

Synfacts. (2023). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]

-

ResearchGate. (n.d.). Chemical degradation mechanism of peptide therapeutics. ResearchGate. Available at: [Link]

-

Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Amino Acid Analysis - Protein Chemistry Lab. University of North Carolina at Chapel Hill. Available at: [Link]

-

Aebi, J. D., et al. (2006). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed. Available at: [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

Sources

- 1. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pengtingpeptide.com [pengtingpeptide.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bioprocessintl.com [bioprocessintl.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative Degradation of Sequence-Defined Peptoid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 14. Photochemical and Structural Studies on Cyclic Peptide Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Photostability | SGS [sgs.com]

- 17. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. pharmtech.com [pharmtech.com]

- 20. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 22. ijsra.net [ijsra.net]

- 23. pcl.tamu.edu [pcl.tamu.edu]

A Technical Guide to the Zwitterionic Characterization of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid in Aqueous Solution

Abstract: This technical guide provides a comprehensive framework for the characterization of the zwitterionic properties of 3-(Dimethylamino)-2,2-dimethylpropanoic acid in aqueous solutions. Molecules possessing both acidic and basic functional groups, such as the subject compound, exist as a mixture of cationic, zwitterionic, and anionic species depending on the solution's pH.[1][2] Understanding this behavior is critical for researchers, scientists, and drug development professionals, as the ionization state profoundly influences key physicochemical properties including solubility, lipophilicity, membrane permeability, and biocompatibility.[3][4] This document details the theoretical underpinnings of zwitterionic chemistry and presents robust, field-proven experimental protocols for the determination of acid dissociation constants (pKa) and the isoelectric point (pI) using potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for the complete physicochemical profiling of novel pharmaceutical candidates.

The Theoretical Foundation of Zwitterionic Behavior

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, rendering it electrically neutral overall.[5][6] Amino acids are the most common examples of zwitterions, containing a basic amine group and an acidic carboxylic acid group.[6] The subject of this guide, this compound, is a non-standard amino acid analog containing a tertiary amine and a carboxylic acid.

The protonation state of these functional groups, and thus the dominant species in solution, is governed by the solution pH. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[7][8][9][10]

Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])

Where:

-

pH is the hydrogen ion concentration of the solution.

-

pKa is the acid dissociation constant of the functional group.

-

[A⁻] is the concentration of the deprotonated (conjugate base) form.

-

[HA] is the concentration of the protonated (acid) form.

When the pH is equal to the pKa, the functional group exists as a 50:50 mixture of its protonated and deprotonated forms.[7][10]

Acid-Base Equilibria of this compound

The molecule undergoes two primary protonation/deprotonation events: one at the carboxylic acid group and one at the tertiary amine group. This results in three possible species in solution, as depicted in the equilibrium diagram below.

-

Cationic Form (Low pH): At a sufficiently low pH, both the carboxylic acid and the amine group are protonated, resulting in a net positive charge.[11]

-

Zwitterionic Form (Intermediate pH): As the pH increases, the more acidic carboxylic acid group deprotonates first (forming -COO⁻), while the amine remains protonated (forming -NH⁺(CH₃)₂). This dipolar ion is the zwitterion and carries a net charge of zero.[1][11]

-

Anionic Form (High pH): At a sufficiently high pH, the protonated amine group is deprotonated (forming -N(CH₃)₂), resulting in a net negative charge from the carboxylate group.[11]

Caption: Acid-base equilibria for this compound.

The Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which the concentration of the zwitterionic form is maximized, and the net charge of the molecule in solution is zero.[8] For a molecule with two ionizable groups like this one, the pI can be calculated by averaging the two pKa values.

pI Calculation: pI = (pKa₁ + pKa₂) / 2

Experimental Characterization

A robust characterization of the zwitterionic nature of this compound requires the precise experimental determination of its pKa values. Potentiometric titration is the gold standard for this measurement, with NMR spectroscopy serving as an excellent orthogonal method for verification.

Protocol 1: pKa Determination by Potentiometric Titration

Expertise & Rationale: Potentiometric titration allows for the direct observation of the buffering regions corresponding to each ionizable group. By starting at a very low pH, we ensure the molecule is fully protonated (the cationic form). As a strong base is added, the protons are sequentially removed, first from the highly acidic carboxylic acid group and then from the less acidic ammonium group. The pH at the midpoint of each of these buffering regions corresponds to the pKa of that functional group.[12][13] Plotting the first derivative of the titration curve provides a highly accurate method for identifying the equivalence points.[14]

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of this compound in deionized, decarbonated water.

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

-

Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

-

Sample Setup:

-

Pipette a known volume (e.g., 20.0 mL) of the compound solution into a beaker with a magnetic stir bar.

-

Add a sufficient amount of 0.1 M HCl to bring the initial pH below 2.0. This ensures >99% of the molecules are in the fully protonated, cationic form.

-

Immerse a calibrated pH electrode in the solution.

-

-

Titration Procedure:

-

Begin stirring the solution at a constant, moderate speed.

-

Add the 0.1 M NaOH solution from a burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Continue the titration until the pH is above 11, ensuring both equivalence points have been passed.

-

-

Data Analysis:

-

Create a table of the collected data (Volume of NaOH vs. pH).

-

Plot pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume for each increment. The peaks of this plot correspond to the equivalence points (V_eq1 and V_eq2).

-

The pKa values are the pH values at the half-equivalence points:

-

pKa₁ = pH at V_eq1 / 2

-

pKa₂ = pH at (V_eq1 + V_eq2) / 2

-

-

Data Presentation: Hypothetical Titration Results

| Property | Description | Estimated Value |

| pKa₁ | Carboxylic Acid Group (-COOH) | ~ 2.5 - 3.5 |

| pKa₂ | Tertiary Ammonium Group (-N⁺H(CH₃)₂) | ~ 9.5 - 10.5 |

| pI | Isoelectric Point | ~ 6.0 - 7.0 |

Note: These values are estimates based on similar structures. Actual experimental determination is required.

Protocol 2: Spectroscopic Confirmation by pH-Dependent NMR

Expertise & Rationale: NMR spectroscopy provides structural confirmation of the ionization states. The chemical environment around a nucleus changes upon protonation or deprotonation, leading to a predictable shift in its resonance frequency (chemical shift).[15][16] By monitoring the chemical shifts of carbons and protons near the carboxylic acid and amine groups across a range of pH values, we can independently verify the pKa values obtained from titration. For instance, the ¹³C chemical shift of the carboxylate carbon (-COO⁻) is distinctly different from that of the protonated carboxylic acid (-COOH).[17][18]

Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions spanning a pH range from approximately 1 to 12.

-

For each pH point, dissolve a small, constant amount of this compound in the buffer solution, using D₂O as the solvent to avoid a large water signal in ¹H NMR.

-

-

NMR Acquisition:

-

Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature.

-

-

Data Analysis:

-

Identify the signals corresponding to the nuclei near the functional groups (e.g., the carboxyl carbon, the carbons adjacent to the nitrogen, and the N-methyl protons).

-

Plot the chemical shift (δ) of each identified nucleus as a function of sample pH.

-

The resulting plot will be a sigmoidal curve for each nucleus affected by a protonation event. The inflection point of this curve corresponds to the pKa of the nearby functional group.

-

Fit the data to the appropriate Henderson-Hasselbalch-derived equation to extract precise pKa values.

-

Data Synthesis and Application in Drug Development

The experimentally determined pKa values are the cornerstone for understanding the molecule's behavior in a biological context.

Caption: Logical flow from experimental data to pharmaceutical application.

Species Distribution

Using the determined pKa values, a species distribution curve can be generated. This plot illustrates the percentage of the cationic, zwitterionic, and anionic forms present at any given pH, providing a complete picture of the molecule's ionization state in solution.

Implications for Drug Development

-

Aqueous Solubility: Zwitterionic compounds are often highly soluble in water due to their polar nature. However, solubility is typically at its minimum at the isoelectric point (pI), where the net-neutral molecule has the strongest intermolecular interactions, favoring crystallization over solvation.[4] This is a critical consideration for formulation development.

-

Lipophilicity and Permeability: The balance between the charged and uncharged forms dictates a drug's ability to cross biological membranes. While the zwitterionic form is neutral overall, its high polarity can hinder passive diffusion. The transient existence of a fully uncharged species (though likely in very low concentration) or specific transporter interactions may be necessary for membrane passage. Understanding the zwitterionic profile is key to predicting absorption, distribution, metabolism, and excretion (ADME) properties.[3][19]

-

Biocompatibility and Stealth Properties: Zwitterionic materials are known for their exceptional biocompatibility.[20] The tightly bound layer of water around the zwitterionic groups can prevent non-specific adsorption of proteins, a phenomenon known as the "stealth effect."[20][21] This property is highly desirable for drug delivery systems, reducing immunogenicity and prolonging circulation time.[21]

Conclusion

The zwitterionic character of this compound is a defining feature that governs its behavior in solution and its potential as a pharmaceutical agent. A thorough investigation, grounded in the robust experimental determination of its pKa values via potentiometric titration and confirmed by NMR spectroscopy, is not merely an academic exercise. It is a fundamental requirement for rational drug design and development, providing essential insights that guide formulation, predict in vivo behavior, and unlock the full therapeutic potential of the molecule.

References

-

Fiveable. (n.d.). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved from [Link]

-

AK Lectures. (n.d.). Zwitterion Form of Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. Retrieved from [Link]

-

ZwitterCo. (2025). Zwitterions in Drug Delivery. Retrieved from [Link]

-

PubMed. (2021). Zwitterionic polymers in drug delivery: A review. Retrieved from [Link]

-

aqion. (2024). Zwitterions and Amino Acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Retrieved from [Link]

-

University of Babylon. (n.d.). Optical properties of amino acids: What are zwitterions?. Retrieved from [Link]

-

BYJU'S. (2022). Zwitterion. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

-

University of Algarve. (n.d.). Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. Retrieved from [Link]

-

YouTube. (2018). The Henderson Hasselbach Equation and Amino Acid pH Evolution. Retrieved from [Link]

-

Amrita Virtual Lab. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

-

ResearchGate. (2025). Titrimetric Determinations of Some Amino Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Zwitterions – Knowledge and References. Retrieved from [Link]

-

NIH. (n.d.). The potentiometric determination of polypeptides and amino-acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Retrieved from [Link]

-

ACS Publications. (n.d.). A Complete Set of NMR Chemical Shifts and Spin−Spin Coupling Constants for l-Alanyl-l-alanine Zwitterion and Analysis of Its Conformational Behavior. Retrieved from [Link]

-

NIH. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Retrieved from [Link]

-

YouTube. (2024). MCAT Chemistry: Henderson Hasselbalch How To. Retrieved from [Link]

-

NIH. (2020). A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Amino-acid zwitterion equilibria: vibrational and nuclear magnetic resonance studies of methyl-substituted thiazolidine-4-carboxylic acids. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]

Sources

- 1. Zwitterions and Amino Acids [aqion.de]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Zwitterion - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. aklectures.com [aklectures.com]

- 12. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]

- 13. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. zwitterco.com [zwitterco.com]

- 21. Zwitterionic polymers in drug delivery: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthetic Architectures for 3-(Dimethylamino)-2,2-dimethylpropanoic Acid

Executive Summary

3-(Dimethylamino)-2,2-dimethylpropanoic acid (CAS 19036-56-7 derivatives) represents a critical structural motif in medicinal chemistry, often utilized to introduce solubility-enhancing basicity while maintaining metabolic stability through steric shielding. The presence of the gem-dimethyl group at the

This technical guide dissects three distinct synthetic pathways for this moiety. Unlike generic synthesis reviews, this document prioritizes the mechanistic causality and process scalability required by drug development professionals.

Part 1: The Retrosynthetic Landscape

To design a robust synthesis, we must first analyze the bond disconnections. The target molecule consists of a pivalic acid backbone modified at the 3-position.

Target Structure:

Primary Disconnections:

-

Route A (C-C Bond Formation): Disconnection at the

- -

Route B (C-N Bond Formation): Nucleophilic displacement of a 3-halo-pivalic acid derivative.

-

Route C (N-Methylation): Reductive alkylation of the parent amino acid (3-amino-2,2-dimethylpropanoic acid).

Caption: Retrosynthetic analysis showing the three primary disconnects available to the synthetic chemist.

Part 2: The Oxidative Mannich Route (Industrial Standard)

This pathway is preferred for large-scale production due to the low cost of starting materials (isobutyraldehyde, formaldehyde, dimethylamine). The synthesis proceeds in two stages: the formation of the amino-aldehyde followed by oxidation to the acid.

Phase 1: The Mannich Condensation

The reaction utilizes the acidity of the

-

Reagents: Isobutyraldehyde, Formaldehyde (37% aq), Dimethylamine (40% aq).

-

Mechanism: The dimethylamine and formaldehyde generate a reactive iminium ion (

). The enol form of isobutyraldehyde attacks this electrophile.

Protocol 1.1: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal

-

Setup: Use a pressure vessel or autoclave to contain volatile dimethylamine.

-

Mixing: Charge Isobutyraldehyde (1.0 eq) and Formaldehyde (1.0 eq).

-

Addition: Introduce Dimethylamine (1.1 eq) slowly.

-

Reaction: Heat to 80–120°C for 2–6 hours.

-

pH Control (Critical): Maintain pH between 9 and 11 . This specific pH window favors the Mannich base formation over aldol condensation byproducts [1].

-

Workup: Distill the organic phase to isolate the aldehyde intermediate.

Phase 2: Oxidation to Carboxylic Acid

The aldehyde must be oxidized to the acid without forming the N-oxide.

-

Reagents: Potassium Permanganate (

) or Silver Oxide ( -

Note: Standard Jones oxidation (CrO3/H2SO4) is risky due to the basic nitrogen; it requires protonation of the amine first to protect it, but salt formation can complicate isolation.

Protocol 1.2: Buffered Permanganate Oxidation

-

Dissolve the aldehyde from Phase 1 in acetone/water (1:1).

-

Cool to 0°C.

-

Add

(1.5 eq) portion-wise, maintaining temperature <10°C. -

Allow to warm to room temperature over 2 hours.

-

Filter the

precipitate. -

Adjust pH to 3.0 with dilute HCl and extract with DCM. (Note: The amino acid exists as a zwitterion; isolation may require ion-exchange resin or careful isoelectric precipitation).

Part 3: The Nucleophilic Substitution Route (Lab Scale)

For research laboratories where isobutyraldehyde handling is inconvenient, starting from 3-chloro-2,2-dimethylpropanoic acid (Chloropivalic acid) is a robust alternative.

Mechanistic Insight

The substrate contains a neopentyl-like structure, but the leaving group is on a primary carbon (

Protocol 2.0: High-Pressure Amination

-

Reagents: 3-Chloro-2,2-dimethylpropanoic acid (1.0 eq), Dimethylamine (40% aq, 5.0 eq).

-

Vessel: Sealed tube or autoclave (Rated >5 bar).

-

Conditions: Heat to 120–140°C for 12–24 hours.

-

Workup:

Causality Check: Why the high temperature? The steric bulk of the gem-dimethyl group retards the approach of the nucleophile. Standard reflux (approx 100°C for aqueous) is often insufficient for complete conversion within a reasonable timeframe.

Part 4: The Eschweiler-Clarke Methylation (High Purity)

If 3-amino-2,2-dimethylpropanoic acid is available (often used in peptide synthesis), this route offers the mildest conditions and highest purity profile, avoiding metal oxidants or high-pressure vessels.

Mechanism

This is a reductive alkylation.[3][4][5] The primary amine condenses with formaldehyde to form an imine, which is reduced by formic acid (acting as a hydride donor) to the secondary amine.[6] The process repeats to form the tertiary amine.[3]

Caption: Step-wise reductive methylation mechanism preventing over-alkylation to quaternary salts.

Protocol 3.0: Reflux Methylation

-

Reagents: 3-Amino-2,2-dimethylpropanoic acid (10 mmol), Formaldehyde (37% aq, 25 mmol), Formic Acid (98%, 30 mmol).

-

Procedure: Mix the amino acid and formic acid. Cool in ice bath.

-

Addition: Add formaldehyde slowly (exothermic).

-

Reflux: Heat to reflux (approx 100°C) for 8–12 hours. Evolution of

gas indicates reaction progress [2].[3] -

Workup: Add HCl (4M) and remove volatiles in vacuo. The product remains as the HCl salt.

Part 5: Comparative Analysis

| Feature | Oxidative Mannich (Route A) | Nucleophilic Substitution (Route B) | Eschweiler-Clarke (Route C) |

| Starting Material Cost | Low (Commodity chemicals) | Medium (Specialty acid) | High (Amino acid precursor) |

| Scalability | High (Industrial preferred) | Medium (Pressure limits) | High (Standard glassware) |

| Step Count | 2 (Condensation + Oxidation) | 1 (Displacement) | 1 (Methylation) |

| Safety Profile | Moderate (Exothermic/Oxidants) | Moderate (Pressure vessel) | High (Mild reagents) |

| Impurity Profile | Aldol byproducts possible | Unreacted chloride | Very Clean |

References

-

Patent EP0046288B1 . Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (1982). BASF SE.

-

Clarke, H. T., et al. (1933).[3][6] "The Action of Formaldehyde on Amines and Amino Acids".[3][6] Journal of the American Chemical Society, 55(11), 4571–4587.

-

Sigma-Aldrich Product Data . 3-Chloro-2,2-dimethylpropionic acid. Accessed 2024.

-

BenchChem Application Note . Synthesis of Beta-Amino Acid Derivatives.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Derivatives